Carboxypeptidase A1 Inhibitory Potency: IC₅₀ Comparison of Benzylsuccinic Acid Versus Structurally Related Inhibitors
Benzylsuccinic acid inhibits carboxypeptidase A1 (CPA1) with an IC₅₀ of 400 nM, demonstrating potency that is 2.75-fold greater than anabaenopeptin F (IC₅₀ = 1,100 nM), 4.25-fold greater than alpha-benzyl-1H-imidazole-4-acetic acid (IC₅₀ = 1,700 nM), and 9.75-fold greater than anabaenopeptin B (IC₅₀ = 3,900 nM) .
| Evidence Dimension | Carboxypeptidase A1 (CPA1) inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 400 nM |
| Comparator Or Baseline | Anabaenopeptin F: IC₅₀ = 1,100 nM; alpha-Benzyl-1H-imidazole-4-acetic acid: IC₅₀ = 1,700 nM; Anabaenopeptin B: IC₅₀ = 3,900 nM |
| Quantified Difference | 2.75-fold to 9.75-fold greater potency |
| Conditions | Enzymatic inhibition assay using recombinant carboxypeptidase A1; colorimetric detection method (PubChem BioAssay AID 48477) |
Why This Matters
Higher potency at equivalent concentrations reduces compound consumption per assay, improves signal-to-noise ratios in kinetic studies, and enables lower dosing in cellular or in vivo models.
